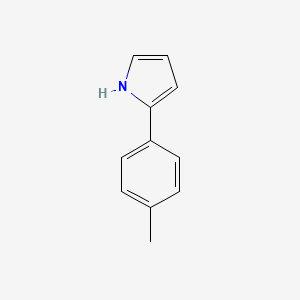

2-(4-methylphenyl)pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

62506-80-3 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(4-methylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H11N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8,12H,1H3 |

InChI Key |

PDICHLBXZGIZJW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC=CN2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CN2 |

Origin of Product |

United States |

The Enduring Significance of Pyrrole Derivatives

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.com Its derivatives are not only integral to a vast array of natural products essential for life, such as heme and chlorophyll (B73375), but are also at the forefront of modern materials science and pharmaceutical development. numberanalytics.comresearchgate.net

In the realm of materials science , pyrrole derivatives are instrumental in the creation of conducting polymers, organic light-emitting diodes (OLEDs), and other advanced materials. numberanalytics.comontosight.ai The ability of the pyrrole ring to be readily functionalized allows for the fine-tuning of electronic and optical properties, leading to materials with tailored characteristics. numberanalytics.com

The pharmaceutical industry extensively utilizes pyrrole-containing scaffolds to develop drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ainumberanalytics.com The versatility of the pyrrole core enables the synthesis of diverse molecular architectures, facilitating the discovery of new therapeutic agents. numberanalytics.comresearchgate.net

Arylpyrroles: Key Players in Functionality and Catalysis

Within the broad class of pyrrole (B145914) derivatives, arylpyrroles, which feature a direct bond between a pyrrole ring and an aromatic ring, represent a particularly important structural motif. This arrangement gives rise to unique electronic and steric properties that are highly sought after in the design of functional molecules and catalysts.

Axially chiral arylpyrroles, a specific class of arylpyrroles, have garnered considerable attention for their applications as chiral ligands and organocatalysts in asymmetric synthesis. d-nb.inforesearchgate.netsnnu.edu.cn The controlled spatial arrangement of these molecules enables the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. nih.gov The development of catalytic asymmetric methods to access these chiral arylpyrrole frameworks is a significant and highly active area of research. researchgate.netnih.gov

Furthermore, the N-arylpyrrole skeleton is a prevalent feature in numerous natural products and bioactive molecules. researchgate.net Their unique structural and electronic characteristics make them valuable building blocks for creating complex molecular architectures with potential applications in medicine and materials science. d-nb.info

Charting the Research Course for 2 4 Methylphenyl Pyrrole

De Novo Pyrrole Ring Construction Methodologies

Building the pyrrole ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. Various classical and modern methods have been developed to achieve this, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.orgrgmcet.edu.in For the synthesis of N-aryl pyrroles, a primary aromatic amine like p-toluidine (B81030) is used. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.orgwikipedia.org

The mechanism involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. A subsequent attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.org

Contemporary adaptations have focused on improving the reaction's efficiency and environmental footprint. Innovations include the use of organocatalysts like L-proline and the implementation of solvent-free or aqueous reaction media to align with green chemistry principles. rsc.orgrsc.org For instance, reactions can be performed by simply stirring the 1,4-dione with the amine at room temperature without any catalyst or solvent, yielding the desired pyrrole in excellent yields. rsc.org Nanoparticle-supported organocatalysts have also been employed in aqueous media under microwave irradiation to accelerate the reaction. nih.gov

| Catalyst/Condition | Amine Substrate(s) | Precursor | Product Type | Ref |

| L-proline | Various amines | Substituted chalcones | Highly functionalized pyrroles | rsc.org |

| Catalyst and solvent-free | Aqueous ammonium (B1175870) hydroxide, benzylamines, anilines | 2,5-hexanedione | N-unsubstituted and N-substituted pyrroles | rsc.org |

| Silica sulfuric acid | Amines, diamines, triamines | Diketones | N-substituted pyrroles | rgmcet.edu.in |

| Acetic acid | Primary amines (e.g., p-toluidine) | 1,4-dicarbonyl compounds | N-aryl pyrroles | organic-chemistry.orgwikipedia.org |

Pyrroles can be industrially derived from furan by passing it over catalysts like SiO2 and Al2O3 with ammonia and steam. pharmaguideline.com This highlights the interchangeability of these five-membered heterocycles under certain conditions. A classic laboratory synthesis involves the reaction of furfural (B47365) with an amine such as p-toluidine in the presence of a catalyst to form an N-arylpyrrole. This method leverages the reactivity of the aldehyde group on the furan ring to initiate condensation with the amine, followed by ring-opening and subsequent re-closure to form the pyrrole nucleus.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. bohrium.combaranlab.org This strategy is prized for its atom economy and ability to rapidly generate molecular diversity. bohrium.comnih.gov

Several MCRs are suitable for synthesizing highly functionalized pyrroles:

Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-haloketone, a β-ketoester, and ammonia or a primary amine. pharmaguideline.com

Isocyanide-Based MCRs : The Ugi and Passerini reactions are prominent isocyanide-based MCRs. researchgate.netresearchgate.netnih.govnih.gov While the classic Passerini reaction (ketone/aldehyde, carboxylic acid, isocyanide) yields α-acyloxyamides and the Ugi reaction (ketone/aldehyde, amine, carboxylic acid, isocyanide) produces bis-amides, modifications and subsequent transformations of the products can lead to pyrrole structures. researchgate.netnih.gov

Boron-Catalyzed MCRs : A novel MCR catalyzed by B(C6F5)3 involves the reaction of vicinal tricarbonyl compounds, enamines, and various nucleophiles to produce highly functionalized pyrroles. rsc.org This method allows for the tunable installation of diverse functional groups at the 5α position. rsc.org

| MCR Name | Components | Product Type | Ref |

| Hantzsch Synthesis | β-haloketone, β-ketoester, amine/ammonia | Substituted pyrroles | pharmaguideline.com |

| Ugi Reaction | Ketone/Aldehyde, amine, carboxylic acid, isocyanide | Bis-amides (can be precursors) | researchgate.netnih.gov |

| Passerini Reaction | Ketone/Aldehyde, carboxylic acid, isocyanide | α-acyloxyamides (can be precursors) | researchgate.netnih.gov |

| B(C6F5)3-Catalyzed | Vicinal tricarbonyl compound, enamine, nucleophile | 5α-functionalized pyrroles | rsc.org |

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition is a powerful strategy for constructing five-membered rings. tandfonline.com In this approach, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile). Several variations exist for pyrrole synthesis:

Azomethine Ylides : In situ generated azomethine ylides can undergo a 1,3-dipolar cycloaddition with reactive partners like alkynes to afford pyrrolidine (B122466) derivatives, which can then be oxidized to pyrroles. tandfonline.com

Visible-Light-Mediated Cycloaddition : A metal-free, photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes can be achieved using organic dye photocatalysts under visible light, providing efficient access to highly functionalized pyrroles. nih.govrsc.org

Horner-Wadsworth-Emmons Reagents : Amido-substituted Horner-Wadsworth-Emmons reagents can act as 1,3-dipole precursors, reacting with alkynes in a highly regiospecific [3+2] cycloaddition to form a wide variety of substituted pyrroles. acs.org

The development of environmentally benign synthetic methods has led to the use of catalytic systems in aqueous media. A notable example is the 1,4-diazabicyclo[2.2.2]octane (DABCO)-promoted synthesis of substituted pyrroles. researchgate.netscirp.orgscirp.org This three-component reaction involves the condensation of phenacyl bromides, pentane-2,4-dione, and an amine in water with a catalytic amount of DABCO. researchgate.netscirp.org

The proposed mechanism suggests that DABCO, an organic base that is highly soluble in water, activates the phenacyl bromide. scirp.orgresearchgate.net Simultaneously, pentane-2,4-dione reacts with the amine to form an unsaturated amino ketone. scirp.org These intermediates then combine, followed by an internal cyclization and dehydration to furnish the final pyrrole product. scirp.org This method is convenient, applicable to both alkyl and aryl amines, and avoids the use of toxic solvents and metal catalysts. scirp.orgscirp.org

| Reaction | Reactants | Catalyst/Promoter | Solvent | Key Features | Ref |

| Three-Component Coupling | Phenacyl bromides, pentane-2,4-dione, amines | DABCO (10 mol%) | Water | Eco-friendly, applicable to alkyl and aryl amines | researchgate.netscirp.orgscirp.org |

Post-Cyclization Functionalization of Pyrrole Systems Bearing Aryl Substituents

Once the this compound core is formed, further diversification can be achieved by functionalizing the pyrrole ring. Pyrrole is a π-excessive aromatic heterocycle, making it highly reactive towards electrophilic substitution reactions. pharmaguideline.com The presence of the aryl group at the C2 position influences the regioselectivity of these reactions.

Common functionalization reactions include:

Acylation : The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, is a standard method for introducing a formyl group onto the pyrrole ring, typically at an available α-position. pharmaguideline.com Direct acylation with acetic anhydride (B1165640) can also be performed, often requiring heat. pharmaguideline.com

Halogenation : Bromination of N-protected 2-arylpyrroles can be achieved to introduce bromine atoms onto the pyrrole ring, which can then serve as handles for further cross-coupling reactions like the Suzuki coupling. researchgate.net

Alkylation and Arylation : N-alkylation and N-arylation are common for pyrroles bearing electron-withdrawing groups. pharmaguideline.com

Condensation with Aldehydes/Ketones : 2-Arylpyrroles readily react with aldehydes or ketones, often under mild acid catalysis, to form bis(pyrrolyl)methanes, which are important ligands in coordination chemistry. semanticscholar.orgresearchgate.netquora.com

These post-cyclization modifications allow for the fine-tuning of the molecule's electronic and steric properties, enabling the creation of a broad library of derivatives from a single core structure.

Electrophilic Substitution and Derivatization on Pyrrole and Aryl Rings

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.comwikipedia.org This reactivity is significantly greater than that of benzene. pearson.com Electrophilic attack predominantly occurs at the C2 or C5 positions (α-positions) because the resulting carbocation intermediate is better stabilized by resonance, with three possible resonance structures, compared to attack at the C3 or C4 positions (β-positions), which yields an intermediate with only two resonance structures. onlineorganicchemistrytutor.compearson.comquora.com

In the case of this compound, the C2 position is already occupied. Consequently, electrophilic substitution on the pyrrole ring is strongly directed to the C5 position, the other vacant α-position. Common electrophilic substitution reactions applicable to pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgwikipedia.org These reactions typically proceed under milder conditions than those required for benzene. pearson.compharmaguideline.com

Derivatization can also occur on the 4-methylphenyl (tolyl) ring. The methyl group is an activating, ortho-, para-directing group, while the pyrrole ring acts as another activating group. Electrophilic attack on the tolyl ring would therefore be directed to the positions ortho to the methyl group (C3' and C5').

Ipso substitution, where an electrophile displaces a substituent other than hydrogen, is also a possible derivatization pathway, for instance, in the nitration of salicylic (B10762653) acid where a carboxyl group is displaced. wikipedia.org

Direct C-H Functionalization Strategies (e.g., Copper-Catalyzed Carbene Insertion)

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic compounds. researchgate.netresearchgate.net Copper-catalyzed carbene transfer reactions from diazo compounds represent a selective method for the functionalization of pyrroles. researchgate.netcore.ac.uk These reactions can achieve the formal insertion of a carbene group into a C-H bond, leading to alkylated pyrroles. core.ac.uk

Studies using hydrotris(pyrazolyl)borate copper (TpxCu) complexes as catalysts have demonstrated high selectivity for carbene insertion into the Cα-H bond of 1H-pyrroles, without affecting the Cβ-H, N-H, or C=C bonds. researchgate.netcore.ac.uk For a substrate like this compound, this strategy would be expected to selectively functionalize the C5-H bond. The proposed mechanism does not involve direct carbene insertion but rather an electrophilic attack of a copper-carbene intermediate on the electron-rich pyrrole ring. researchgate.netcore.ac.uk This method tolerates various substituents on both the pyrrole nitrogen and the diazo compound, enabling the synthesis of a wide array of new pyrrole derivatives. core.ac.ukdntb.gov.uarsc.org

| Catalyst System | Substrate Type | Functionalization Position | Key Feature |

| TpxCu / Diazo Compound | 1H-Pyrroles | Cα-H | High selectivity for Cα-alkylation. researchgate.netcore.ac.uk |

| Cu(OTf)₂ / α-Diazo Compound | Enaminones | - | Tandem carbene insertion/ester migration/cyclization to form 2-ester pyrroles. dntb.gov.uarsc.org |

N-Arylation and N-Alkylation Approaches (e.g., N-Alkylation of Pyrrole-2-carbaldehyde)

Functionalization of the pyrrole nitrogen via N-alkylation or N-arylation is a fundamental strategy for modifying the properties and reactivity of the pyrrole core. researchgate.netorganic-chemistry.orgrsc.org

N-Alkylation can be achieved by reacting the pyrrole with alkyl halides or other electrophilic alkylating agents, often in the presence of a base. organic-chemistry.org For instance, N-substitution of pyrrole with alkyl halides has been successfully carried out in ionic liquids, affording N-alkylpyrroles with high regioselectivity. organic-chemistry.org While the specific N-alkylation of this compound is not detailed, the general principles apply. A related example is the copper-diamine catalyzed coupling of ethyl pyrrole-2-carboxylate with 2-iodotoluene, which proceeds without additional solvent to yield the N-arylated product. acs.org

N-Arylation of pyrroles is most commonly achieved through transition metal-catalyzed cross-coupling reactions, with copper-based systems being particularly prevalent due to their low cost and toxicity. rsc.orgdntb.gov.ua The Ullmann condensation is a classic example. More modern protocols use copper(I) iodide (CuI) with various ligands, such as diamines, to couple pyrroles with aryl iodides or bromides. rsc.orgacs.org These methods are tolerant of a wide range of functional groups on both the pyrrole and the aryl halide, including aldehydes, ketones, and esters. acs.org For example, pyrrole-2-carboxaldehyde has been successfully N-arylated with iodobenzene (B50100) using a CuI/diamine catalyst system in toluene. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of biaryl and heteroaryl compounds, including this compound.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.govmdpi.comnih.gov This reaction is widely used for synthesizing aryl-substituted pyrroles. nih.govthieme-connect.com For example, this compound can be synthesized by coupling a 2-halopyrrole with 4-methylphenylboronic acid or, alternatively, by coupling pyrrole-2-boronic acid with a 4-methyl-substituted aryl halide. To prevent side reactions like debromination, the pyrrole nitrogen often requires protection with a group like SEM (2-(trimethylsilyl)ethoxymethyl), which is robust under the coupling conditions. nih.gov

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.orgnumberanalytics.comname-reaction.com It is a versatile reaction with few limitations on the coupling partners, though the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org Like the Suzuki coupling, it can be used to construct the 2-arylpyrrole framework or to further functionalize it. nih.gov The general mechanism for both reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.comname-reaction.comlibretexts.org

| Coupling Reaction | Key Reagents | Catalyst (Typical) | Key Features |

| Suzuki-Miyaura | Organoboronic acid/ester + Organohalide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Milder conditions, non-toxic boron reagents. nih.govmdpi.com |

| Stille | Organostannane + Organohalide | Pd(PPh₃)₄ | Tolerant of many functional groups, but tin reagents are toxic. wikipedia.orgorganic-chemistry.org |

Catalytic C-H borylation is a highly efficient method for converting C-H bonds directly into valuable C-B bonds, providing precursors for subsequent Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov Iridium-based catalysts are particularly effective for the C-H borylation of heteroarenes. researchgate.net The regioselectivity of the reaction is typically governed by steric factors, with borylation occurring at the most accessible C-H bond. researchgate.net

For pyrrole substrates, C-H borylation can be directed to the C2 position. researchgate.net In the case of N-substituted pyrrole-2-carboxylates, where the C2 position is blocked, borylation is directed to other positions on the ring. For instance, iridium-catalyzed borylation of a C3-substituted pyrrole has been shown to preferentially occur at the less sterically hindered C5 position. researchgate.net This strategy allows for the regioselective introduction of a boronic ester group, which can then be used in cross-coupling reactions to introduce an aryl group, such as the 4-methylphenyl group.

N-Arylpyrroles with bulky substituents at the ortho positions of the aryl ring and on the pyrrole ring can exhibit axial chirality due to restricted rotation around the C-N bond, leading to stable atropisomers. A highly innovative strategy for the synthesis of such molecules involves atroposelective catalysis. researchgate.netnih.govresearchgate.net

Researchers have developed a method using a chiral-at-metal rhodium Lewis acid catalyst for the highly atroposelective synthesis of axially chiral N-arylpyrroles. researchgate.netnih.govresearchgate.netucla.edukisti.re.kr In this process, a fluxional (rapidly interconverting) N-arylpyrrole is reacted with an electrophile, such as an N-acryloyl-1H-pyrazole, in the presence of the chiral rhodium catalyst. researchgate.net The catalyst effectively discriminates between the two rapidly interconverting atropisomers of the starting material, guiding the electrophilic substitution to occur at an α-position of the pyrrole ring. researchgate.net This locks the conformation and produces a configurationally stable, axially chiral N-arylpyrrole with very high enantiomeric excess (up to >99.5% ee) and in good yields (up to 93%). researchgate.netnih.gov This method provides a powerful and general route to structurally diverse and enantiopure N-arylpyrrole atropisomers. researchgate.net

Sustainable Synthetic Methods: Photochemical and Electrochemical Approaches for Substituted Pyrroles

In the quest for greener and more sustainable chemical processes, photochemical and electrochemical methods have emerged as powerful alternatives to traditional synthetic routes. wikipedia.org These approaches often operate under mild conditions, minimize the use of hazardous reagents, and can offer unique reactivity and selectivity. wikipedia.org The synthesis of pyrrole derivatives, including those with aryl substituents like this compound, has benefited significantly from these advancements.

Photochemical Synthesis

Visible-light photocatalysis has become a prominent tool for the construction of complex organic molecules, including pyrroles. taylorandfrancis.com These reactions are typically initiated by a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive intermediates.

One notable photochemical approach involves the dimerization of enamines. taylorandfrancis.comwikipedia.org In a study, various pre-formed enamines were successfully dimerized to yield polysubstituted pyrroles under visible light irradiation, often without the need for an external photocatalyst. taylorandfrancis.com This method relies on the photooxidative tandem cyclization of the enamine substrates. taylorandfrancis.com

Another strategy employs the photocatalytic [3+2] annulation of vinyl azides with electron-deficient alkenes. nih.gov For instance, the use of an organic dye as a photocatalyst can facilitate the reaction between vinyl azides and α-carbonyl alkenes to produce highly substituted pyrroles. organic-chemistry.org The reaction proceeds through the generation of an iminyl radical from the vinyl azide, which then undergoes cyclization. nih.govnih.gov

Furthermore, a photocatalytic Hantzsch-type synthesis has been developed for 2,5-diaryl-substituted pyrroles. This redox-neutral annulation can be initiated by visible-light photoredox catalysis, involving the reaction of α-bromo ketones and enamines. organic-chemistry.org

A selection of photocatalytic methods for pyrrole synthesis is summarized in the table below.

| Starting Materials | Photocatalyst/Conditions | Product Type | Yield (%) | Reference |

| Enamines | Visible light, no external photocatalyst | Polysubstituted pyrroles | Moderate | taylorandfrancis.com |

| Vinyl azides and α-carbonyl alkenes | Mes-Acr-Ph+BF4−, visible light | Highly substituted pyrroles | Good | organic-chemistry.org |

| α-Bromo ketones and enamines | Visible-light photoredox catalysis | 2,5-Diaryl-substituted pyrroles | Good | organic-chemistry.org |

| Furans and primary amines | Mes-Acr-2, B(C6F5)3, 456 nm blue light | N-alkylated or NH-pyrroles | Good | organic-chemistry.org |

| 2H-Azirines and enones | Visible light, continuous flow | Tetrasubstituted pyrroles | 12-47 | nih.gov |

Electrochemical Synthesis

Electrochemical methods provide an alternative sustainable pathway for pyrrole synthesis by leveraging electrical current to drive redox reactions. wikipedia.orgthieme-connect.com These methods can often be performed at room temperature and without the need for chemical oxidants or reductants, thus reducing waste generation. rsc.org

A general and practical protocol for synthesizing polysubstituted pyrroles involves the electrooxidative annulation of primary amines and aldehydes or ketones. thieme-connect.comrsc.org For instance, the reaction of arylacetaldehydes with primary amines in an undivided cell can furnish β-substituted pyrroles under external oxidant-free conditions. rsc.org The use of p-toluidine in such a reaction would be a direct route to N-substituted precursors for this compound derivatives. nih.gov

Similarly, the electrochemical synthesis of polysubstituted pyrroles from 1,3-dicarbonyl compounds and primary amines has been reported. wikipedia.orgorganic-chemistry.org This electro-oxidative intermolecular annulation proceeds through the in situ formation of enamine intermediates. wikipedia.org A three-component electrochemical reaction of β-dicarbonyl compounds, aldehydes, and amines has also been developed to produce 1,2,3-trisubstituted pyrroles in good to excellent yields. thieme-connect.de

The electrochemical oxidative cyclization of pre-formed enamines is another efficient route to polysubstituted pyrroles. organic-chemistry.org This transformation can be carried out in a simple undivided cell, using solvents like N-methyl pyrrolidone (NMP) or acetonitrile. organic-chemistry.org

The following table presents selected electrochemical methods for the synthesis of substituted pyrroles.

| Starting Materials | Electrode/Electrolyte/Conditions | Product Type | Yield (%) | Reference |

| Primary amines and 1,3-dicarbonyl compounds | Undivided cell, TfOH as additive | Polysubstituted pyrroles | Good | wikipedia.orgorganic-chemistry.org |

| Amines, aldehydes, and β-dicarbonyl compounds | Undivided cell, iodide as mediator | 1,2,3-Trisubstituted pyrroles | Good-Excellent | thieme-connect.de |

| Enamines | Undivided cell, NMP or acetonitrile | Polysubstituted pyrroles | Moderate-Good | organic-chemistry.org |

| Primary amines and arylacetaldehydes | Undivided cell, nBu4NBF4 in THF or MeCN | β-Substituted pyrroles | 42-79 | rsc.orgresearchgate.net |

These photochemical and electrochemical strategies represent significant progress toward the sustainable synthesis of a wide array of substituted pyrroles. While a specific, optimized synthesis of this compound using these methods is not extensively detailed in the reviewed literature, the general applicability of these reactions, particularly those utilizing aryl amines like p-toluidine, strongly suggests their potential for the efficient and environmentally benign production of this target compound. nih.govresearchgate.net

Influence of the 4-Methylphenyl Substituent on Pyrrole Ring Reactivity

The 4-methylphenyl group, also known as a tolyl group, attached to the pyrrole ring exerts a notable electronic effect that modulates the reactivity of the heterocyclic core. The methyl group is an electron-donating group, which enhances the electron density of the phenyl ring through a hyperconjugation effect. This increased electron density on the phenyl ring can, in turn, influence the electronic properties of the pyrrole ring to which it is attached.

General Reactivity Profiles of Arylpyrroles

Arylpyrroles, including this compound, exhibit a rich and varied reactivity profile. They are susceptible to electrophilic attack, can undergo oxidation and reduction at various functional groups, and can participate in cycloaddition reactions.

Electrophilic Substitution Patterns

Pyrrole is an electron-rich aromatic heterocycle and is highly reactive towards electrophiles. pharmaguideline.comresearchgate.netnumberanalytics.com Electrophilic substitution in pyrrole predominantly occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance, which involves three resonance structures. onlineorganicchemistrytutor.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com

For N-substituted pyrroles, such as this compound, electrophilic aromatic substitution remains a key reaction. nih.govnih.govresearchgate.net The presence of the N-aryl group can influence the regioselectivity of the substitution. While the C2 position is generally favored, the steric hindrance from the aryl group might direct some substitution to the C3 position. The electronic nature of the substituents on the aryl ring also plays a role; electron-donating groups on the phenyl ring can further activate the pyrrole ring towards electrophilic attack. numberanalytics.com

Table 1: Common Electrophilic Substitution Reactions of Pyrroles

| Reaction | Reagents | Product |

| Nitration | Nitric acid/acetic anhydride | 2-Nitropyrrole |

| Halogenation | Chlorine, Bromine | Halogenated pyrroles |

| Acylation | Acyl chlorides or anhydrides | Acylpyrroles |

This table provides a general overview of common electrophilic substitution reactions on the pyrrole ring. The specific conditions and outcomes can vary based on the substituents present.

Oxidation Reactions of Pyrrole-Containing Aldehyde Groups

Pyrrole-2-carbaldehydes, which are derivatives of this compound, can be synthesized through various methods, including the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.orgacs.orgnih.gov In these reactions, the aldehyde oxygen atom often originates from molecular oxygen. organic-chemistry.orgacs.orgnih.gov

The aldehyde group itself is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using various oxidizing agents. The choice of oxidant is crucial to avoid over-oxidation or degradation of the pyrrole ring, which is sensitive to harsh oxidative conditions. researchgate.net Under acidic conditions, pyrroles can readily oxidize to form polypyrrole. wikipedia.org

Table 2: Oxidation of Pyrrole-2-carbaldehydes

| Oxidizing Agent | Product |

| Potassium permanganate (B83412) (KMnO4) | Pyrrole-2-carboxylic acid |

| Chromium trioxide (CrO3) | Pyrrole-2-carboxylic acid |

This table illustrates common reagents for the oxidation of the aldehyde group on a pyrrole ring.

Reduction Reactions of Functional Groups on Pyrrole Scaffolds

The pyrrole ring is generally difficult to hydrogenate due to its aromatic character. wikipedia.org However, under specific conditions, pyrroles can be reduced to pyrrolidines or pyrrolines. wikipedia.org The regioselectivity of these reductions, particularly in the case of Birch reduction, is dependent on the position of electron-withdrawing groups on the pyrrole ring. wikipedia.org

Functional groups attached to the pyrrole scaffold can also be selectively reduced. For instance, an aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent is important to ensure that the pyrrole ring itself is not reduced.

Table 3: Reduction of Functional Groups on Pyrrole Scaffolds

| Functional Group | Reducing Agent | Product |

| Aldehyde | Sodium borohydride (NaBH4) | Primary alcohol |

| Aldehyde | Lithium aluminum hydride (LiAlH4) | Primary alcohol |

| Pyrrole Ring (with activating groups) | Sodium in liquid ammonia (Birch Reduction) | Pyrroline |

This table summarizes common reduction reactions for functional groups attached to a pyrrole ring and for the ring itself under specific conditions.

Diels-Alder Reactions and Subsequent Rearrangements involving Pyrroles

Due to its aromaticity, pyrrole is generally a poor diene in Diels-Alder reactions. wikipedia.org However, the presence of electron-withdrawing groups on the nitrogen atom can promote its participation in [4+2] cycloadditions. wikipedia.org Vinylpyrroles, on the other hand, are effective dienes in normal electron-demand Diels-Alder reactions with electron-deficient dienophiles. umn.edu The resulting cycloadducts can then be dehydrogenated to form indoles. umn.edu

N-arylpyrroles can undergo Diels-Alder cycloadditions with aryne intermediates generated from diaryliodonium salts, leading to the formation of bridged-ring amines. nih.gov These products can further rearrange to N-phenylamine derivatives under acidic conditions. nih.gov In some cases, pyrrole can act as a 2π dienophile in inverse electron demand Diels-Alder reactions. oup.com

Mechanistic Pathways in Pyrrole Synthesis and Transformation

The synthesis of the pyrrole ring itself can be achieved through various named reactions, each with a distinct mechanistic pathway.

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org The mechanism is believed to proceed through the formation of a hemiaminal, followed by cyclization and dehydration. organic-chemistry.org

Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group. wikipedia.org

Barton-Zard Synthesis: An isocyanoacetate reacts with a nitroalkene in a 1,4-addition, followed by cyclization and elimination of the nitro group. wikipedia.org

Van Leusen Reaction: This synthesis utilizes tosylmethyl isocyanide (TosMIC) which reacts with an enone in the presence of a base. wikipedia.org

Hantzsch Pyrrole Synthesis: This involves the reaction of a β-haloketone or aldehyde with a β-ketoester and ammonia or a primary amine. pharmaguideline.com

Transformations of the pyrrole ring often involve multi-step mechanisms. For example, the Rothemund reaction, which produces porphyrins from pyrroles and aldehydes, proceeds through a series of condensation and oxidation steps. wikipedia.orgquora.com The Ciamician–Dennstedt rearrangement, which occurs when pyrrole reacts with dichlorocarbene, involves the formation of a dichlorocyclopropane intermediate that rearranges to form 3-chloropyridine. wikipedia.org

The synthesis of functionalized pyrroles, such as pyrrole-2-carbaldehydes, can also proceed through complex mechanistic pathways. For instance, an iodine-mediated synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones involves α-iodination of the alkyne, Kornblum oxidation, condensation, intramolecular cyclization, and dehydration. nih.gov

Vilsmeier-Haack Formylation Mechanism

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org For pyrroles, which are highly activated systems, this reaction typically proceeds under mild conditions. chemistrysteps.com The mechanism involves three primary stages: the formation of the electrophilic Vilsmeier reagent, the nucleophilic attack by the pyrrole ring, and subsequent hydrolysis to yield the aldehyde. chemtube3d.com

Mechanism:

Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. In unsubstituted pyrrole, the attack preferentially occurs at the C2 (α) position, which is more electron-rich due to the electron-donating nitrogen atom. chemistrysteps.com For a 2-substituted pyrrole like this compound, the electrophilic attack is directed towards the electron-rich C5 and C3 positions.

Aromatization and Hydrolysis: The resulting intermediate, an iminium ion, is then hydrolyzed during aqueous workup to furnish the corresponding pyrrole-carbaldehyde. organic-chemistry.orgwikipedia.org

The regioselectivity of the Vilsmeier-Haack formylation on substituted pyrroles is a subject of detailed study. For N-substituted pyrroles, the steric bulk of both the N-substituent and the formylating amide can significantly influence whether the formyl group is introduced at the C2 (α) or C3 (β) position. Research on N-arylpyrroles, which are structurally analogous to 2-arylpyrroles in terms of the electronic and steric influence on the opposite side of the ring, demonstrates that sterically demanding formylating agents can increase the proportion of the C3-formylated product. thieme-connect.com

In a study on the formylation of various N-substituted pyrroles, it was found that increasing the steric bulk of the Vilsmeier reagent, for example by using N,N-diphenylformamide instead of DMF, leads to a higher ratio of β-formylation (C3/C4) versus α-formylation (C2/C5). thieme-connect.com For N-phenylpyrrole, formylation with N,N-diisopropylformamide resulted in a 43:57 ratio of α- to β-formylated products, which shifted to 15:85 when using the bulkier N,N-diphenylformamide. thieme-connect.com This effect is even more pronounced when the N-aryl substituent itself is sterically hindered, as in N-(2,6-dimethylphenyl)pyrrole, which shields the α-positions and strongly favors β-formylation. thieme-connect.com

Based on these findings, the formylation of this compound would be expected to occur primarily at the C5 position due to the directing effect of the nitrogen atom. However, the use of sterically hindered Vilsmeier reagents could potentially lead to an increased yield of the C3-formylated regioisomer.

| N-Substituent | Formylating Amide | Ratio of α:β Isomers (Yield %) |

|---|---|---|

| N-Phenylpyrrole (1d) | N,N-Dimethylformamide (DMF) (2) | 91:9 (100) |

| N-Phenylpyrrole (1d) | N,N-Diisopropylformamide (3) | 43:57 (95) |

| N-Phenylpyrrole (1d) | N,N-Diphenylformamide (9) | 15:85 (100) |

| N-(2-Methylphenyl)pyrrole (1e) | N,N-Dimethylformamide (DMF) (2) | 61:39 (100) |

| N-(2-Methylphenyl)pyrrole (1e) | N,N-Diisopropylformamide (3) | 45:55 (100) |

| N-(2-Methylphenyl)pyrrole (1e) | N,N-Diphenylformamide (9) | 12:88 (100) |

Cyclization Mechanisms in De Novo Pyrrole Synthesis

The synthesis of the this compound scaffold can be achieved through various de novo methods, each involving a distinct cyclization mechanism. Key strategies include those based on Schiff base formation and cyano-addition reactions.

Classical methods like the Paal-Knorr and Hantzsch syntheses involve intermediates that are structurally equivalent to Schiff bases (imines or enamines).

Paal-Knorr Synthesis: This highly reliable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 4-methylaniline, under neutral or weakly acidic conditions. organic-chemistry.org The mechanism is believed to commence with the formation of a hemiaminal, which then dehydrates to form an enamine or an imine (Schiff base). A subsequent intramolecular nucleophilic attack by the enamine onto the remaining carbonyl group leads to a five-membered cyclic intermediate. Finally, a series of dehydration steps yields the aromatic pyrrole ring. organic-chemistry.org The use of 4-methylaniline in a Paal-Knorr reaction with an appropriate 1,4-dicarbonyl precursor would be a direct route to N-(4-methylphenyl)pyrrole derivatives.

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org The mechanism starts with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intermediate cyclizes and eliminates water to form the substituted pyrrole. wikipedia.org

While not a de novo synthesis, Schiff bases are also readily formed from aminopyrrole precursors. For instance, 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with various aromatic aldehydes at room temperature to produce the corresponding Schiff base derivatives in high yield. ijcce.ac.irijcce.ac.ir

Reactions involving the addition of cyano groups or their synthetic equivalents (like isocyanides) provide powerful and flexible routes to polysubstituted pyrroles.

Consecutive Double Cyanation: A metal-free approach for synthesizing unsymmetrically tetrasubstituted NH-pyrroles utilizes a consecutive double cyanation strategy. rsc.orgrsc.org The proposed mechanism begins with a 1,4-Michael addition of a cyano-containing species to an α,β-unsaturated sulfonimine. This is followed by an intramolecular 5-exo-dig cyclization to form a five-membered ring. A second cyanation event occurs, and the final pyrrole product is formed through aromatization. rsc.org This method highlights a sophisticated pathway where cyano-addition is a key step in the construction and functionalization of the pyrrole core.

Van Leusen Pyrrole Synthesis: This reaction employs tosylmethyl isocyanide (TosMIC), a versatile synthon, which reacts with an enone (a Michael acceptor) in the presence of a base. wikipedia.org The mechanism involves a Michael addition of the TosMIC anion to the enone, followed by a 5-endo cyclization. The resulting intermediate eliminates the tosyl group and tautomerizes to afford the final pyrrole product. wikipedia.orgnih.gov This [3+2] cycloaddition strategy is effective for creating a variety of substituted pyrroles. nih.gov

Selectivity in C-H Functionalization Mechanisms

Direct C-H functionalization has emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. sigmaaldrich.com For this compound, the selectivity of C-H functionalization is governed by the interplay of electronic effects, steric hindrance, and the nature of the catalyst and directing groups. sigmaaldrich.commdpi.com

The pyrrole ring contains multiple C-H bonds that can be activated. In free (NH)-pyrrole, the C2 and C5 positions are the most electron-rich and sterically accessible, making them the preferred sites for electrophilic substitution and many metal-catalyzed C-H activation reactions. chemistrysteps.comacs.org

Regioselectivity in Arylation:

Palladium-catalyzed direct arylation of free (NH)-pyrrole with aryl halides demonstrates remarkable selectivity. Studies have shown that using a catalytic system of Pd(OAc)₂ with ligands like PPh₃ and a base such as MgO leads to exclusive C-arylation at the C2 position, with no detectable N-arylation or bis-arylation products. acs.org This high regioselectivity is consistent with an electrophilic substitution-type mechanism where the palladium catalyst preferentially attacks the most electron-rich position of the pyrrole ring. acs.org For this compound, this inherent electronic preference would direct functionalization to the C5 position.

| Heterocycle | Aryl Halide | Product | Position of Arylation | Yield (%) |

|---|---|---|---|---|

| Indole | Iodobenzene | 2-Phenylindole | C2 | 84 |

| Indole | 4-Iodoanisole | 2-(4-Methoxyphenyl)indole | C2 | 86 |

| Indole | 4-Iodotrifluoromethylbenzene | 2-(4-(Trifluoromethyl)phenyl)indole | C2 | 75 |

| Pyrrole | Iodobenzene | 2-Phenylpyrrole | C2 | 72 |

Controlling Selectivity with Directing Groups:

In more complex systems, directing groups can be used to override the inherent electronic preferences and achieve high selectivity at otherwise less reactive positions. sigmaaldrich.com For instance, the atroposelective synthesis of arylpyrroles can be achieved via C-H functionalization by employing transient directing groups. In one such mechanism, an amino acid condenses with the substrate to form an imine, which then coordinates to a palladium catalyst. This directs the C-H activation to a specific site on the pyrrole ring, leading to the formation of a palladacycle intermediate that controls the regioselectivity and enantioselectivity of the subsequent coupling reaction. snnu.edu.cn

Furthermore, the choice of catalytic system can dramatically alter selectivity. researchgate.net The development of catalysts that can distinguish between electronically and sterically similar C-H bonds remains a key challenge. sigmaaldrich.com For this compound, functionalization could theoretically be directed to the C3 position or even to a C-H bond on the tolyl ring by using an appropriate directing group attached to the pyrrole nitrogen. The steric and electronic properties of the 2-(4-methylphenyl) substituent would play a crucial role in the outcome of such directed reactions. thieme-connect.commdpi.com

Advanced Spectroscopic and Structural Characterization in Pyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns, which would help to map the positions of hydrogen atoms on the pyrrole (B145914) and phenyl rings. Similarly, a ¹³C NMR spectrum would identify the number of non-equivalent carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule. However, specific, experimentally determined ¹H and ¹³C NMR data for 2-(4-methylphenyl)pyrrole could not be located. While data exists for numerous derivatives, such as sulfonylated or further alkylated analogues, this information is not directly applicable to the parent compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The expected molecular ion peak for this compound would confirm its molecular weight, and its fragmentation pattern would offer clues about its structure. Despite searches for this data, no specific mass spectra or high-resolution mass data for this compound were found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, C-H bonds of the aromatic rings, and C=C and C-N stretching vibrations. No experimentally recorded IR spectrum for this specific compound could be sourced.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit characteristic absorption maxima (λmax). This data helps to understand the electronic properties of the molecule. As with the other techniques, a published UV-Vis spectrum detailing the specific electronic transitions for this compound was not available.

Computational and Theoretical Investigations of Phenylpyrrole Systems

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) utilizing B3LYP basis sets)

Density Functional Theory (DFT) has become a standard method for investigating the properties of organic molecules due to its balance of computational cost and accuracy. nih.gov Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with basis sets like 6-31G or 6-311++G(d,p), has been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for heterocyclic compounds. researchgate.netrsc.orgnih.gov

Conformational Analysis and Rotational Barriers of Aryl-Pyrrole Bonds

The conformational flexibility of 2-arylpyrroles is dominated by the rotation around the single bond connecting the phenyl and pyrrole (B145914) rings. Understanding the energy landscape of this rotation is crucial for predicting the molecule's behavior in different environments. Theoretical calculations can map the potential energy surface by systematically changing the dihedral angle between the two rings.

For 2-phenylpyrrole, the potential energy curve shows two key features. mdpi.com The most stable conformation is a non-planar, tilted structure. mdpi.com The energy barrier to achieving a planar conformation (dihedral angle of 0°) is very low, calculated to be approximately 2.25 kJ/mol. mdpi.com This small barrier suggests that the molecule can easily access the planar state. Conversely, the barrier to rotating to a perpendicular conformation (dihedral angle of 90°) is significantly higher, calculated at 14.48 kJ/mol. mdpi.com This indicates that a perpendicular arrangement of the rings is energetically unfavorable, as it would disrupt the π-conjugation between the two aromatic systems. nih.gov

| Parameter | Description | Energy (kJ/mol) |

|---|---|---|

| E₀ | Energy barrier for rotation from the tilted ground state to a planar (0°) conformation. | 2.25 |

| E₉₀ | Energy barrier for rotation from the tilted ground state to a perpendicular (90°) conformation. | 14.48 |

Electronic Structure Characterization

The electronic properties of a molecule are fundamental to its reactivity, optical behavior, and potential applications in materials science. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and distribution of these orbitals determine how a molecule interacts with other species.

In 2-phenylpyrrole, the HOMO is distributed across the entire molecule, indicating delocalization of π-electrons. The LUMO is similarly delocalized. These distributions are crucial for the intramolecular charge transfer that influences the molecule's optical properties. The energies of these orbitals are critical for determining the electronic characteristics of the molecule.

The energy gap (Eg) between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com

For 2-phenylpyrrole, the HOMO-LUMO energy gap has been computed, and it is a key factor in its electronic and optical properties. A smaller energy gap is often correlated with higher nonlinear optical activity. mdpi.com

| Property | Value |

|---|---|

| HOMO Energy | -5.46 eV |

| LUMO Energy | -0.54 eV |

| Energy Gap (Eg) | 4.92 eV |

| Dipole Moment (µ) | 1.63 Debye |

Nonlinear Optical (NLO) Properties: Polarizability and Hyperpolarizability

Molecules with extended π-conjugated systems, like phenylpyrroles, are of interest for applications in nonlinear optics (NLO). NLO materials can alter the properties of light and are used in technologies like optical switching and frequency conversion. The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first hyperpolarizability (β).

Computational studies on 2-phenylpyrrole have shown that it possesses significant NLO properties. mdpi.com Its calculated average polarizability (α) is higher than that of the reference NLO material, urea. mdpi.com More significantly, its first hyperpolarizability (β) is substantially larger. This enhancement is attributed to the intramolecular charge transfer facilitated by the conjugated π-electron system. There is an inverse relationship between the HOMO-LUMO energy gap and hyperpolarizability; smaller energy gaps generally lead to larger β values. mdpi.com The theoretical findings suggest that phenylpyrrole systems are promising candidates for NLO materials. mdpi.com

| Property | Unit | 2-Phenylpyrrole | Urea (Reference) |

|---|---|---|---|

| Polarizability (α) | 10⁻²⁴ esu | 18.15 | 3.79 |

| Hyperpolarizability (β) | 10⁻³¹ esu | 12.78 | 8.51 |

Thermochemical Properties and Energetic Considerations

The thermodynamic stability of phenylpyrrole derivatives is a key aspect explored through computational chemistry. Joint experimental and computational studies on related compounds, like 1-phenylpyrrole (B1663985) and 1-(4-methylphenyl)pyrrole, have established a robust methodology for determining their energetic properties.

Techniques such as static bomb combustion calorimetry are used to experimentally determine the standard molar enthalpies of combustion (ΔcHm°), while the Knudsen mass-loss effusion technique measures the standard molar enthalpies of sublimation (ΔcrgHm°). These experimental values are then used to derive the standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)).

Computational methods, particularly high-level ab initio calculations like the G3(MP2)//B3LYP composite method, are employed to calculate these thermochemical properties theoretically. These calculations often use a set of gas-phase working reactions to provide results that are in excellent agreement with experimental data acs.org. Such computational models are also extended to calculate other important energetic parameters, including bond dissociation enthalpies (BDEs), gas-phase acidities, and proton affinities, which are vital for understanding the reactivity and stability of the molecule acs.org. For instance, the N-H bond dissociation enthalpy is a critical parameter for evaluating the antioxidant potential of pyrrole derivatives.

Table 1: Examples of Thermochemical Data Investigated for Phenylpyrrole Systems Note: The following table is illustrative of the types of data determined for related phenylpyrrole compounds, as detailed in studies like those on 1-(4-methylphenyl)pyrrole acs.org.

| Property | Description | Method of Determination |

| ΔcHm° | Standard molar enthalpy of combustion | Static bomb combustion calorimetry |

| ΔcrgHm° | Standard molar enthalpy of sublimation | Knudsen mass-loss effusion |

| ΔfHm°(g) | Standard molar enthalpy of formation (gas) | Derived from experimental data |

| N-H BDE | N-H Bond Dissociation Enthalpy | G3(MP2)//B3LYP computations |

| PA | Proton Affinity | G3(MP2)//B3LYP computations |

Investigation of Substituent Effects on Electronic and Steric Properties

The introduction of substituents onto the phenylpyrrole scaffold significantly influences the molecule's electronic and steric properties. The position and nature of these substituents can alter the molecular geometry, electron distribution, and ultimately, the material's optical and electrical characteristics researchgate.net.

DFT calculations are a primary tool for rationalizing the relationship between the steric and electronic properties of substituted phenylpyrroles rsc.org. For example, in 5-(substituted phenyl)-2-formylpyrroles, the electronic and steric features of the substituent on the phenyl ring govern the supramolecular arrangements in the solid state, influencing interactions like hydrogen bonding rsc.org.

The methyl group in 2-(4-methylphenyl)pyrrole acts as an electron-donating group, which can affect the electron density of the π-conjugated system. This, in turn, influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The steric hindrance caused by substituents can also lead to changes in the planarity of the molecule, particularly the torsion angle between the pyrrole and phenyl rings nih.gov. This is a critical factor, as the degree of π-conjugation between the two rings directly impacts the electronic properties nih.gov.

Computational studies on related systems show that even subtle changes, like the position of a substituent, can lead to significant shifts in absorption and emission wavelengths nih.gov. Molecular electrostatic potential (MEP) analysis is another technique used to predict chemical reactivity by identifying electrophilic and nucleophilic sites on the molecule dntb.gov.ua.

Table 2: Influence of Substituents on Phenylpyrrole Properties

| Property Affected | Influence of Substituent (e.g., -CH₃) | Computational Method |

| Electronic Properties | Alters HOMO/LUMO energy levels and band gap. researchgate.netdntb.gov.ua | Density Functional Theory (DFT) |

| Steric Properties | Affects the torsion angle between rings, influencing planarity and π-conjugation. rsc.orgnih.gov | DFT Geometry Optimization |

| Optical Properties | Can cause bathochromic (red) or hypsochromic (blue) shifts in absorption/emission spectra. nih.gov | Time-Dependent DFT (TD-DFT) |

| Chemical Reactivity | Modifies the distribution of electrophilic and nucleophilic sites. dntb.gov.ua | Molecular Electrostatic Potential (MEP) Analysis |

Solvent Effects on Molecular Structure and Spectroscopy

The surrounding solvent environment can have a profound impact on the molecular structure and spectroscopic properties of phenylpyrroles, particularly for those exhibiting intramolecular charge transfer (ICT) characteristics. Theoretical calculations are essential for understanding these solvent-solute interactions.

For the related 1-phenylpyrrole, computational studies using the CASPT2//CASSCF level of theory have shown that in the gas phase, a locally excited (LE) state is the most likely state to be reached upon photoexcitation nih.gov. However, in polar solvents like acetonitrile, a charge transfer state can be significantly stabilized, becoming energetically accessible nih.gov. This stabilization can lead to the appearance of a second, red-shifted fluorescence band, a phenomenon known as dual fluorescence nih.gov.

These studies indicate that the potential energy surface of the charge transfer state in solution is often very flat, allowing for a range of possible geometries from planar to twisted nih.gov. The solvent can effectively cage the molecule, favoring emission from structures with smaller twist angles between the phenyl and pyrrole rings nih.gov. TD-DFT calculations incorporating a solvent model, such as the polarizable continuum model (PCM), are commonly used to predict how the absorption spectrum of a compound will shift in different solvents dntb.gov.ua.

Computational Studies on Excited States of Pyrrole-Based Emitters

The excited-state properties of pyrrole-based molecules are of immense interest for their application as emitters in organic light-emitting diodes (OLEDs), particularly in the context of thermally activated delayed fluorescence (TADF). Computational methods like DFT and TD-DFT are fundamental to understanding and predicting the luminescence mechanisms of these materials rsc.org.

A key parameter for TADF emitters is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A small ΔEST (typically < 0.2 eV) is crucial as it allows for efficient reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state, converting non-emissive triplet excitons into emissive singlet excitons. Computational studies focus on designing molecules where the HOMO and LUMO are spatially separated on different parts of the molecule (e.g., donor and acceptor units) to achieve this small energy gap rsc.org.

Calculations on pyrrole-based emitters investigate the geometries of the ground (S₀), S₁, and T₁ states, as well as the rates of fluorescence, intersystem crossing (ISC), and rISC rsc.org. These studies show that the rISC process is highly sensitive to temperature; the rate is significant at room temperature but can be suppressed at lower temperatures, which is a hallmark of TADF rsc.org. Time-dependent density functional theory is a widely used method to study the excited states of pyrrole and its derivatives, allowing for the calculation of vertical excitation energies, which can be compared with experimental absorption spectra researchgate.net.

Table 3: Key Parameters in Computational Studies of Pyrrole-Based Emitters

| Parameter | Description | Significance for Emitters | Computational Method |

| S₁ and T₁ Geometries | Optimized molecular structures in the lowest singlet and triplet excited states. | Determines the nature of the excited state and emission properties. | DFT/TD-DFT |

| ΔEST | Energy gap between the S₁ and T₁ states. | A small gap is essential for efficient TADF. rsc.org | TD-DFT |

| HOMO/LUMO Distribution | Spatial location of the highest occupied and lowest unoccupied molecular orbitals. | Separation promotes charge transfer character and a small ΔEST. rsc.org | DFT |

| krISC | Rate of reverse intersystem crossing (T₁ → S₁). | A high rate is necessary for high-efficiency TADF. rsc.org | DFT/TD-DFT with spin-orbit coupling calculations |

Advanced Applications and Materials Science Exploiting 2 4 Methylphenyl Pyrrole Scaffolds

Role as Versatile Building Blocks in Organic Synthesis

Pyrrole (B145914) and its derivatives are indispensable building blocks for a vast array of biologically active molecules and functional organic materials. nbinno.com The pyrrole ring is a key structural component in vital biomolecules like chlorophyll (B73375) and heme, and it is also found in various organic dyes and materials, including conjugated polymers and semiconductors. nih.gov The synthesis of functionalized pyrroles is a significant focus in modern organic chemistry, with numerous methods developed to assemble this important molecular structure. nih.govorganic-chemistry.org

The chemical reactivity of the pyrrole scaffold allows for extensive functionalization, which is crucial for tailoring the properties of molecules for specific applications. nbinno.com The 2-(4-methylphenyl)pyrrole unit can be incorporated into larger, more complex molecular architectures through various organic reactions. For instance, the Paal-Knorr pyrrole synthesis is a classic and practical method for creating N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines. organic-chemistry.org More advanced methods, such as transition-metal-free one-pot reactions of secondary alcohols and 2-aminoalcohols, or iron-catalyzed four-component coupling reactions, provide efficient routes to highly substituted pyrroles. organic-chemistry.org These synthetic strategies enable the integration of the this compound moiety into polyfunctionalized structures, which can then be used to construct materials with desired electronic and physical properties. organic-chemistry.org

Development of Pyrrole-Based Functional Materials

The inherent properties of the pyrrole ring, particularly its electron-rich nature, make it an excellent candidate for the development of functional organic materials. nbinno.comtdl.org Pyrrole-based materials have shown significant promise in fields ranging from electronics to catalysis.

Conjugated microporous polymers (CMPs) are a class of organic porous materials that merge π-conjugated skeletons with permanent nanopores. rsc.org These materials are valued for their robust architecture, tunable pore sizes, and large specific surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. frontiersin.orgfrontiersin.org

Pyrrole-based CMPs have been successfully synthesized and employed as efficient heterogeneous catalysts. frontiersin.orgnih.gov These polymers are typically created through the self-polymerization of pyrrole-containing monomers, such as 1,3,5-tri(pyrrol-2-yl)benzene or 1,2,4,5-tetra(pyrrol-2-yl)benzene. frontiersin.orgfrontiersin.org The resulting three-dimensional, amorphous structures possess high stability and abundant nitrogen sites within their porous framework. frontiersin.org These nitrogen heteroatoms act as active sites, enhancing the material's catalytic performance. frontiersin.orgnih.gov For example, pyrrole-based CMPs have demonstrated high catalytic activity and excellent recyclability in Knoevenagel condensation reactions, a key carbon-carbon bond-forming reaction in organic synthesis. frontiersin.org The high specific surface area and open pore channels allow substrates easy access to the catalytic sites, contributing to their efficiency. frontiersin.orgnih.gov

| Catalytic Performance of Pyrrole-Based CMPs in Knoevenagel Condensation | |

| Catalyst | TrPB-CMP (from 1,3,5-tri-(pyrrol-2-yl)benzene) |

| Substrate | p-nitrobenzaldehyde |

| Recyclability | Negligible degradation after 10 cycles frontiersin.org |

| Key Features | Open pore channels, large specific surface area, abundant nitrogen active sites frontiersin.orgnih.gov |

Pyrrole-containing compounds are a well-known class of materials used for conductive polymers and organic semiconductors. tdl.org Their electron-rich nature makes them particularly suitable for hole-transporting materials in organic electronic devices. tdl.orgresearchgate.net Initially, the high electron richness of pyrrole led to instability and oxidation issues, but the development of pyrrole-fused aromatic heterocyclic ring systems has improved air stability by lowering the Highest Occupied Molecular Orbital (HOMO) energy levels. tdl.org

The this compound unit can be a component of larger π-conjugated systems used in:

Organic Field-Effect Transistors (OFETs): The ability of pyrrole derivatives to facilitate charge transport is crucial for the performance of OFETs. nih.gov The introduction of solubilizing groups via N-functionalization on the pyrrole ring has been a key strategy in developing solution-processable semiconducting materials. tdl.org

Organic Light-Emitting Diodes (OLEDs): Pyrrole-based materials can be designed to possess specific energy levels (HOMO and LUMO) that facilitate the injection and transport of charge carriers, a critical factor for efficient light emission in OLEDs. jmaterenvironsci.com Theoretical studies on materials incorporating pyrrole and terphenyl units have been conducted to propose new organic materials with desirable electronic properties for OLED applications. jmaterenvironsci.com

Organic Photovoltaics (OPVs): In OPVs, pyrrole-based materials can act as the electron donor component in the active layer. nih.gov The strong electron-donating ability of pyrrole helps in achieving high electrical conductivity and narrow optical bandgaps, which are beneficial for efficient light harvesting and charge separation. researchgate.net Materials based on diketopyrrolopyrrole (DPP), a chromophore containing two pyrrole rings, are widely used in high-performance solar cells due to their broad optical absorption and high charge carrier mobility. frontiersin.org

The pyrrole scaffold is central to a significant class of high-performance pigments known as diketopyrrolopyrroles (DPPs). nih.govwikipedia.org These pigments are renowned for their brilliant colors, strong fluorescence, and exceptional stability against heat, light, and weather. nih.govscispace.com

The core structure of DPP is a bicyclic system, 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, which is typically flanked by two aromatic groups. wikipedia.org One of the most commercially important examples is Pigment Red 254, where the aromatic groups are 4-chlorophenyl units. naturalpigments.com The properties of DPP dyes can be tuned by modifying these aromatic substituents. Replacing the chloro group with other functionalities or using different aryl groups, such as a 4-methylphenyl group, can alter the color, solubility, and electronic properties of the dye. wikipedia.orgscispace.com The intermolecular hydrogen bonding between the N-H group of one DPP molecule and the carbonyl oxygen of a neighbor contributes to their high thermal stability and solvent resistance. scispace.com These characteristics make them ideal for demanding applications like automotive paints and color filters for LCDs. wikipedia.orgscispace.com

| Properties of Diketopyrrolopyrrole (DPP) Pigments | |

| Core Structure | 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione wikipedia.org |

| Key Example | Pigment Red 254 (C.I. 56110) naturalpigments.com |

| Notable Properties | High lightfastness, thermal stability, strong color, high fluorescence quantum yields nih.govnaturalpigments.com |

| Applications | Automotive paints, industrial coatings, inks, plastics, organic electronics frontiersin.orgwikipedia.orgnaturalpigments.com |

The electronic and optical properties of pyrrole-based materials can be precisely tuned by chemical modification. researchgate.net Introducing substituents at various positions on the pyrrole ring or on attached aryl groups, such as the methyl group in this compound, can significantly alter the material's HOMO and LUMO energy levels, bandgap, and absorption/emission spectra. researchgate.netdntb.gov.ua

Theoretical studies using density functional theory (DFT) have shown that adding electron-donating or electron-withdrawing groups to pyrrole derivatives can modulate their electronic structure. dntb.gov.uascispace.com For example, the introduction of electron-donating substituents at the β-positions of the pyrrole ring is a strategy to achieve desirable electro-optical properties. scispace.com This tunability makes pyrrole-based compounds promising candidates for a variety of optoelectronic applications, including sensors and electrochromic devices. researchgate.net Research has demonstrated that newly designed compounds based on structures like 2,5-di(2-thienyl)pyrrole can serve as base materials for developing selective gas sensors and precursors for polymers in optoelectronics due to their high electrical conductivity and photochemical properties. researchgate.netdntb.gov.ua

Precursors for Specialized Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the pyrrole ring can act as a coordination site for metal ions, making pyrrole derivatives valuable precursors for ligands in coordination chemistry and catalysis. researchgate.net Pincer ligands, which bind to a metal center through three points, are of particular interest due to the stability they impart to the resulting metal complexes.

Pyrrole-based PNP pincer ligands, which feature a central anionic pyrrole ring connected to two phosphine (B1218219) donor groups, have become an important class of compounds. nih.gov These ligands are designed to form stable five-membered chelate rings upon coordination to a metal. nih.gov A variety of transition metal complexes have been prepared using this ligand scaffold for applications in catalysis. nih.gov

Furthermore, more complex, multi-dentate ligands have been designed using pyrrole as a key structural element. For instance, novel pyrrole-containing Schiff base ligands, known as "pyrrophens," have been developed as hexadentate ligands specifically tailored for the coordination of the uranyl (UO₂²⁺) cation. nih.gov These ligands demonstrate molecular recognition, favoring the binding of uranyl over other metal ions like Zn²⁺. nih.gov The development of such specialized ligands highlights the versatility of the pyrrole scaffold in designing molecules for specific tasks in coordination chemistry, with potential applications in areas like nuclear fuel cycle separation processes.

Engineering of Axially Chiral Pyrrole Frameworks and Atropoisomers

The development of axially chiral molecules has become a significant area of interest due to their widespread applications as chiral ligands and catalysts in asymmetric synthesis, as well as their presence in bioactive compounds and advanced materials. snnu.edu.cn Axially chiral arylpyrroles, a subclass of these compounds, are particularly important structural motifs. snnu.edu.cn However, constructing these molecules, especially those with five-membered heterocyclic rings like pyrrole, presents a considerable challenge due to the lower rotational barriers compared to their six-membered biaryl counterparts. snnu.edu.cn The atroposelective synthesis of 2-arylpyrroles, including frameworks based on this compound, requires sophisticated synthetic strategies to control the orientation around the C-C single bond connecting the pyrrole and aryl rings.

Several innovative catalytic asymmetric methods have been developed to access these valuable chiral frameworks. researchgate.net Key strategies include de novo ring formation, desymmetrization, kinetic resolution, and central-to-axial chirality transfer. snnu.edu.cn

One prominent and effective strategy is the central-to-axial chirality transfer . This approach involves creating a chiral center in a precursor molecule, which is then converted into axial chirality in the final product during a subsequent reaction step, such as aromatization. A recently developed methodology for the enantioselective preparation of axially chiral 2-naphthylpyrroles, a concept applicable to other 2-arylpyrroles, utilizes this principle. nih.gov The process begins with a highly enantioselective 1,3-dipolar cycloaddition of an azomethine ylide, catalyzed by a copper(I)/chiral ligand complex, to form a chiral pyrrolidine (B122466). nih.gov The crucial step involves a mild, blue light-mediated oxidation of the pyrrolidine to the corresponding pyrrole. nih.gov During this aromatization, the stereochemical information from the carbon stereocenter is effectively transferred to the newly formed C-Ar axis, resulting in high atroposelectivity. nih.gov This method provides a powerful tool for accessing novel atropisomers with fully substituted pyrrole moieties and high enantiopurities. nih.gov

Another powerful approach involves the direct chirality transfer from enantioenriched atropisomeric alkenes. nih.gov In this strategy, an organocatalytic asymmetric N-alkylation reaction generates atropisomeric alkene intermediates, which then undergo a rapid cyclization to efficiently produce the axially chiral 2-arylpyrrole framework. nih.gov The high efficiency of chirality transfer in this method makes it a versatile tool for a broad scope of substrates. nih.gov

These catalytic strategies represent the forefront of engineering complex chiral molecules and are directly applicable to the this compound scaffold to generate novel atropoisomers for potential use in asymmetric catalysis and materials science.

| Synthetic Strategy | Catalyst/Reagent | Key Features | Achieved Enantioselectivity (ee) |

| Central-to-Axial Chirality Transfer | CuI/Fesulphos catalyst, then DDQ/blue light | 1,3-dipolar cycloaddition followed by mild oxidative aromatization. nih.gov | High atroposelectivity reported nih.gov |

| Chirality Transfer from Atropisomeric Alkenes | Organocatalyst | Asymmetric N-alkylation generates enantioenriched alkenes which cyclize. nih.gov | High enantiopurities achieved nih.gov |

| De Novo Ring Formation (Paal-Knorr) | Chiral Phosphoric Acid (CPA) | Asymmetric condensation of 1,4-dicarbonyls with amines. rsc.org | Good to excellent enantioselectivity rsc.org |

| De Novo Ring Formation (Diyne Cyclization) | Copper Catalyst | Atroposelective cyclization of diynes to form the arylpyrrole core. nih.gov | Generally excellent enantioselectivities nih.gov |

Emerging Applications in Biosensing and Drug Delivery

The unique electronic properties, biocompatibility, and functional versatility of the pyrrole nucleus make it a privileged scaffold in the development of advanced biomedical materials. nih.goveurekaselect.com Derivatives of this compound, particularly in their polymerized form, are being explored for innovative applications in biosensing and as foundational structures in drug discovery. google.com

Biosensing Applications:

Polypyrrole (PPy) and its derivatives are among the most effective materials for enhancing the performance of biosensors due to their excellent environmental stability, biocompatibility, and inherent conductivity which facilitates signal transduction. nih.gov These polymers can serve as an ideal matrix for immobilizing biomolecules like enzymes and antibodies onto an electrode surface. nih.gov

A notable application that highlights the potential of related structures is the development of an electrochemical biosensor using a film of polypyrrole doped with para-toluene sulfonate (pTS) . nih.gov The pTS anion, which is structurally analogous to the 4-methylphenyl group, acts as a dopant to stabilize the conductive polymer matrix. This Pt/PPy-pTS electrode showed high sensitivity to hydrogen peroxide. nih.gov By subsequently immobilizing the enzyme glucose oxidase onto this film, the electrode was converted into a highly sensitive glucose biosensor. nih.gov This demonstrates how the incorporation of the tolyl moiety can be integral to the functional architecture of a biosensor.